3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
Overview
Description
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C9H11NO4S It is known for its unique structure, which includes a formyl group attached to a pyridinium ring, and a sulfonate group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 3-formylpyridine with propane-1-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base, such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Carboxypyridin-1-ium-1-yl)propane-1-sulfonate.
Reduction: 3-(3-Hydroxypyridin-1-ium-1-yl)propane-1-sulfonate.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and hybrid materials for electrochemical applications
Mechanism of Action
The mechanism of action of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-(3-Hydroxypyridin-1-ium-1-yl)propane-1-sulfonate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and reactivity.
Uniqueness
3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate is unique due to the presence of both a formyl group and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYNQPQCZIJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222120 | |
Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93803-27-1 | |
Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93803-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-1-(3-sulphonatopropyl)pyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-1-(3-sulphonatopropyl)pyridinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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